1-methyl-4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions
Formation of the Pyrazole Core: The synthesis starts with the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Acylation: The acylation step involves the reaction of the pyrazole derivative with acyl chlorides or anhydrides to introduce the propanoyl group.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the acylated pyrazole with amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to nitroso derivatives.
Scientific Research Applications
1-methyl-4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds are effective.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-methyl-4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole core can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-nitro-1H-pyrazole-5-carboxamide: Similar structure but lacks the additional propanoyl and amino groups.
4-nitro-1H-pyrazole-5-carboxamide: Lacks the methyl and propanoyl groups, making it less complex.
1-methyl-4-{[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide: Similar but without the nitro group.
Uniqueness
1-methyl-4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide is unique due to the presence of both nitro and carboxamide groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C13H17N7O4 |
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Molecular Weight |
335.32 g/mol |
IUPAC Name |
2-methyl-4-[[2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H17N7O4/c1-7(6-19-8(2)4-10(17-19)20(23)24)13(22)16-9-5-15-18(3)11(9)12(14)21/h4-5,7H,6H2,1-3H3,(H2,14,21)(H,16,22) |
InChI Key |
XFGFOIJKZSNVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=C(N(N=C2)C)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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